1H-indazole-3-carboximidamide is a compound belonging to the indazole family, characterized by its bicyclic structure comprising a benzene ring fused to a pyrazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives, such as 1H-indazole-3-carboxylic acid, have been utilized in various therapeutic contexts, including antiemetic and anticancer treatments .
1H-indazole-3-carboximidamide can be classified under the broader category of indazole derivatives. The compound is indexed under several chemical databases, with its unique identifiers including the CAS number 90004-04-9. It is often synthesized through various chemical reactions involving starting materials such as ortho-aminobenzacetamides or ortho-aminobenzacetates .
The synthesis of 1H-indazole-3-carboximidamide typically involves the following methodologies:
The molecular formula of 1H-indazole-3-carboximidamide is C8H7N3O, with a molecular weight of approximately 161.161 g/mol. The compound features distinct functional groups that contribute to its reactivity and biological activity:
The structural representation can be described using SMILES notation: OC(=O)c1n[nH]c2ccccc12, indicating the arrangement of atoms within the molecule .
1H-indazole-3-carboximidamide participates in various chemical reactions, primarily due to its functional groups:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced pharmacological properties .
The mechanism of action for compounds like 1H-indazole-3-carboximidamide often involves interacting with specific biological targets such as receptors or enzymes. For instance, derivatives have been shown to inhibit certain pathways involved in tumor growth or nausea associated with chemotherapy treatments. The detailed mechanism typically includes:
The physical properties of 1H-indazole-3-carboximidamide include:
Chemical properties include its solubility in various solvents and reactivity towards electrophiles due to the presence of nitrogen atoms in the indazole structure .
1H-indazole-3-carboximidamide and its derivatives have significant applications in scientific research and pharmaceutical development:
These applications highlight the relevance of 1H-indazole-3-carboximidamide in advancing medicinal chemistry and therapeutic development .
Indazole derivatives constitute a structurally diverse class of therapeutic agents with broad-spectrum biological activities. Their significance in oncology is exemplified by FDA-approved drugs such as pazopanib and axitinib, which function as tyrosine kinase inhibitors for renal cell carcinoma treatment [2] [7]. The indazole scaffold’s versatility stems from its ability to engage in π-π stacking, hydrogen bonding, and dipole-dipole interactions within enzyme active sites. This is evidenced by the development of 1H-indazole-3-carboxamide derivatives as p21-activated kinase 1 (PAK1) inhibitors with exceptional selectivity profiles. Compound 30l from this series demonstrated nanomolar inhibitory potency (IC₅₀ = 9.8 nM against PAK1) and selectivity across a panel of 29 kinases, underscoring the pharmacophoric utility of the indazole core [2].
The molecular architecture of indazoles permits extensive structural elaboration at multiple positions. N1-substitution modulates pharmacokinetic properties, while C3 functionalization—particularly with hydrogen-bonding groups like carboxamides or carboximidamides—enhances target affinity. Recent synthetic advancements, including Pd(PPh₃)₄-catalyzed Suzuki-Miyaura couplings, enable efficient C3-arylation of indazole precursors, yielding diverse derivatives for biological evaluation [8]. Such methodologies facilitate the systematic exploration of structure-activity relationships (SAR) necessary for optimizing anticancer activity.
Table 1: Selected Indazole-Based Therapeutics in Oncology
| Compound | Molecular Target | Therapeutic Application | Structural Features |
|---|---|---|---|
| Pazopanib | VEGFR/PDGFR/c-Kit | Renal cell carcinoma | N1-Methylated indazole core |
| Axitinib | VEGFR1-3 | Renal cell carcinoma | C3-Carboxamide functionality |
| Niraparib | PARP1/2 | Ovarian/breast cancer | C7-Substituted piperidine indazole |
| 30l (Experimental) | PAK1 | Anti-metastatic (in vitro) | C3-Carboxamide with hydrophobic extension |
The carboximidamide group (-C(=NH)NH₂) represents a critically functionalized amidine derivative with enhanced hydrogen-bonding capacity relative to carboxamides or esters. Its protonatable guanidine-like character enables salt bridge formation with acidic residues in biological targets, while the dual nitrogen atoms serve as hydrogen bond donors/acceptors. This is exemplified in the crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, where the carboxamide analogue demonstrates extensive hydrogen-bonding networks stabilizing its bioactive conformation [3].
Quantum chemical analyses reveal that carboximidamide incorporation significantly influences electronic distribution within the indazole system. Density Functional Theory (DFT) studies indicate:
These properties collectively improve ligand efficiency in enzyme inhibition contexts. When grafted onto the indazole C3 position, the carboximidamide group projects orthogonally to the bicyclic plane, optimally positioning its hydrogen-bonding elements for interaction with kinase hinge regions or allosteric pockets. This vectorial specificity explains the observed activity enhancements in kinase inhibitors bearing this moiety compared to their carboxylic acid or ester counterparts [3] [6].
Table 2: Hydrogen-Bonding Capabilities of C3-Functionalized Indazoles
| C3 Substituent | Hydrogen Bond Donors | Hydrogen Bond Acceptors | pKₐ (Predicted) | Key Interactions |
|---|---|---|---|---|
| Carboximidamide | 2 | 1 | 8.2–9.1 | Bidentate H-bonding; salt bridges |
| Carboxamide | 2 | 1 | 5.5–6.5 | Single H-bond donor/acceptor |
| Carboxylic Acid | 1 | 2 | 4.2–4.9 | Ionic interactions |
| Ester | 0 | 2 | N/A | Weak H-bond acceptance |
1H-Indazole-3-carboximidamide serves as a synthetically versatile intermediate for generating biologically active molecules targeting oncological and inflammatory pathways. Its pharmacological significance derives from three key attributes:
PAK1 Inhibition: The compound’s derivatives exhibit potent activity against p21-activated kinase 1 (PAK1), a serine/threonine kinase overexpressed in breast, colon, and ovarian malignancies. Lead optimization efforts have yielded analogues with >100-fold selectivity over related kinases (including PAK2–6) through strategic hydrophobic extensions into the kinase back pocket. These inhibitors suppress tumor cell migration and invasion in MDA-MB-231 triple-negative breast cancer models by downregulating Snail transcription factor expression—a master regulator of epithelial-mesenchymal transition [2]. Unlike cytotoxic agents, these compounds achieve anti-metastatic effects without affecting primary tumor growth, suggesting potential application in adjuvant therapies.
Antiangiogenic Activity: Structural analogues demonstrate significant inhibition of vascular endothelial growth factor receptors (VEGFRs). Molecular modeling indicates the carboximidamide nitrogen forms a critical hydrogen bond with VEGFR2’s Cys917 residue in the ATP-binding pocket. Derivatives synthesized via Pd-catalyzed cross-coupling exhibit IC₅₀ values of 0.5–5 µM against VEGFR2 in enzymatic assays, correlating with reduced microvessel formation in ex vivo models [8].
Diverse Derivitization Pathways: The reactivity profile of 1H-indazole-3-carboximidamide enables multiple medicinal chemistry transformations:
Table 3: Pharmacological Activities of 1H-Indazole-3-Carboximidamide Derivatives
| Derivative Class | Biological Target | Potency Range | Cellular Activity |
|---|---|---|---|
| 3-Aryl substituted | VEGFR2/CDK1 | 0.5–10 µM | Anti-angiogenic; G2/M arrest |
| N1-Alkylated carboximidamide | PAK1 | 5–50 nM | Inhibition of cell migration (IC₅₀ 2.1 µM) |
| Metal complexes (Ru/Pt) | DNA topoisomerase IIα | 0.8–8 µM | DNA intercalation; apoptosis induction |
| Bicyclic fused derivatives | IDO1/TDO | <100 nM | Tryptophan metabolism inhibition |
Contemporary research exploits these properties in developing dual-target inhibitors—notably compounds simultaneously addressing PAK1 and VEGFR signaling pathways. Such molecules demonstrate synergistic activity in xenograft models of metastatic disease, positioning 1H-indazole-3-carboximidamide as a privileged template in targeted cancer therapeutics [2] [8].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1